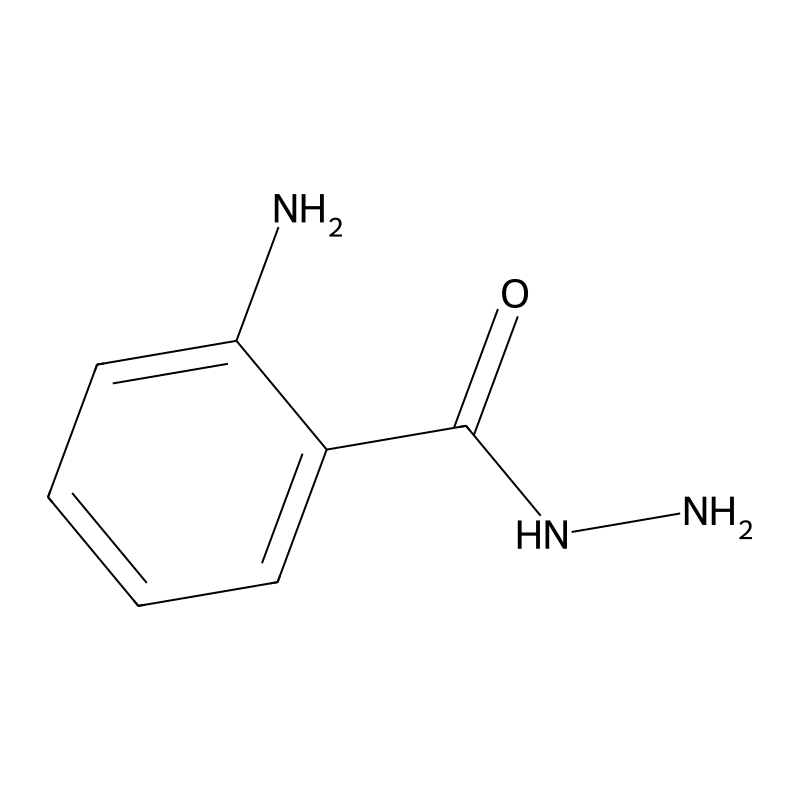2-Aminobenzhydrazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
ABH can act as a building block in the synthesis of various organic compounds. For example, it has been used as a precursor in the preparation of substituted 1,2,3-triazoles, which are a class of heterocyclic compounds with potential applications in drug discovery.
[^1] Synthesis of Substituted 1,2,3-Triazoles from 2-Aminobenzhydrazides and α-Halo Ketones or Aldehydes under Microwave Irradiation:
2-Aminobenzhydrazide is an organic compound with the molecular formula CHNO and a molecular weight of 151.17 g/mol. It is characterized by the presence of an amino group and a hydrazide functional group, making it a versatile intermediate in organic synthesis. The compound is known for its potential applications in pharmaceuticals and materials science due to its reactive nature and ability to form coordination complexes with various metal ions .
- Condensation Reactions: It can react with aldehydes to form hydrazones, a class of compounds that are important in organic synthesis .
- Metal Coordination: The compound can form complexes with transition metals, such as manganese, leading to the synthesis of dinuclear complexes .
- Cyclization Reactions: Under specific conditions, it can undergo cyclization to yield quinazolinones, which have significant biological activity .
2-Aminobenzhydrazide has shown various biological activities, including:
- Antimicrobial Properties: Some studies indicate that derivatives of 2-aminobenzhydrazide exhibit antimicrobial effects against certain bacterial strains.
- Anticancer Activity: Research suggests that compounds derived from 2-aminobenzhydrazide may possess anticancer properties, potentially inhibiting tumor growth through various mechanisms.
- Enzyme Inhibition: It has been studied for its ability to inhibit enzymes such as urease, which is relevant in treating certain medical conditions .
The synthesis of 2-aminobenzhydrazide can be achieved through several methods:
- Conventional Synthesis: Typically involves the reaction of benzoyl hydrazine with ammonia or amines under controlled conditions.
- Solid-State Reactions: Recent advancements have introduced solid-state melt reactions that allow for the efficient synthesis of hydrazones and related compounds without solvents .
- One-Pot Synthesis: This method combines multiple reactants in a single step, simplifying the process and improving yields .
The applications of 2-aminobenzhydrazide are diverse:
- Pharmaceutical Industry: Used as an intermediate in the synthesis of various bioactive compounds and drugs.
- Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which are useful in catalysis and material science.
- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests and pathogens.
Interaction studies involving 2-aminobenzhydrazide focus on its ability to form complexes with metal ions and its biological interactions. These studies often employ techniques such as spectroscopy and crystallography to elucidate the structure and stability of these complexes. For instance, coordination complexes formed with manganese have been characterized using X-ray crystallography, revealing insights into their structural properties and potential reactivity .
Several compounds share structural similarities with 2-aminobenzhydrazide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzohydrazide | Contains a hydrazide functional group | Less reactive than 2-aminobenzhydrazide |
| 4-Aminobenzohydrazide | Similar amine and hydrazide groups | Exhibits different biological activities |
| Phenylhydrazine | Simple hydrazine structure | Primarily used as a reagent in organic synthesis |
| 2-Amino-5-methylbenzohydrazide | Methyl substitution on the benzene ring | Enhanced lipophilicity affecting biological activity |
2-Aminobenzhydrazide stands out due to its unique combination of amino and hydrazide functionalities, enabling a broader range of chemical reactivity compared to its analogs.
XLogP3
LogP
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








